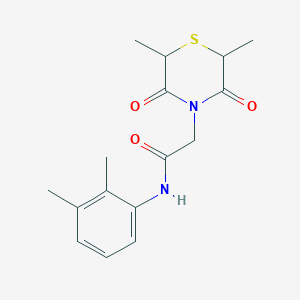

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide

Description

This compound features a thiomorpholine core substituted with 2,6-dimethyl groups and 3,5-dioxo functional groups. The acetamide moiety is linked to a 2,3-dimethylphenyl group, which introduces steric bulk and modulates electronic properties.

Properties

IUPAC Name |

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-9-6-5-7-13(10(9)2)17-14(19)8-18-15(20)11(3)22-12(4)16(18)21/h5-7,11-12H,8H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLJXSDFUAFCEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiomorpholine ring, followed by the introduction of the acetamide group. Common reagents used in these reactions include dimethylamine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the thiomorpholine ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Inferences

The 2,3-dimethylphenyl group’s steric effects may reduce metabolic oxidation compared to unsubstituted phenyl rings .

Biological Activity

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a thiomorpholine ring with dioxo groups and an acetamide linkage to a dimethyl-substituted phenyl group. Its potential pharmacological activities stem from its ability to interact with various biological targets, making it a subject of ongoing research.

Structural Characteristics

The molecular structure of this compound can be described as follows:

| Component | Description |

|---|---|

| Thiomorpholine Ring | Contains two carbonyl groups at positions 3 and 5 |

| Acetamide Group | Linked to the thiomorpholine ring |

| Dimethyl-substituted Phenyl Group | Attached to the acetamide group |

This unique combination of functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiomorpholine moiety allows for binding to molecular targets, modulating their activity and influencing various biochemical pathways. For instance, compounds with similar structures have shown potential as inhibitors of kinases involved in cellular signaling pathways.

Case Studies

A few relevant case studies involving structurally similar compounds provide insight into the biological activity:

- Study on Thiomorpholine Derivatives : A study published in the Journal of Medicinal Chemistry reported that thiomorpholine derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

- Cytotoxicity Assays : In vitro assays conducted on related compounds demonstrated IC50 values indicating effective cytotoxicity against human cancer cell lines. These findings suggest that modifications in the molecular structure could enhance or diminish biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the thiomorpholine-3,5-dione core using alkylation or cyclization reactions with reagents like acetyl chloride or alkyl halides .

- Step 2 : Coupling the thiomorpholine derivative to the substituted phenylacetamide via amide bond formation. This step often employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or acyl chlorides in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

- Key Considerations : Reaction temperature (e.g., 273 K for sensitive intermediates) and solvent choice (e.g., DCM for phase separation) are critical for yield optimization .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) .

- Mass Spectrometry : ESI/APCI(+) to confirm molecular weight (e.g., observed m/z 347 [M+H]⁺ for similar acetamides) .

- Chromatography : Thin-layer chromatography (TLC) with gradients (e.g., 0–8% MeOH in DCM) to assess purity .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in pharmacological studies?

- Methodological Answer : Address discrepancies through:

- Dose-Response Analysis : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify non-linear effects .

- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm receptor specificity (e.g., enzyme-linked assays for kinase inhibition).

- Structural Analog Comparison : Test derivatives (e.g., 4-chlorophenyl vs. 4-methylphenyl substituents) to isolate activity-contributing moieties .

- Example : A study on thienopyrimidine analogs showed that sulfanyl group positioning alters IC₅₀ values by >10-fold .

Q. What experimental designs are recommended for studying environmental fate and ecotoxicology?

- Methodological Answer : Follow ISO/IEC 17025-compliant protocols:

- Abiotic Degradation : Use HPLC-MS to track compound stability under UV light (λ = 254 nm) or hydrolytic conditions (pH 3–9 buffers) .

- Biotic Studies : Conduct microcosm experiments with soil microbiota (OECD 307 guidelines) and LC-MS/MS quantification .

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (OECD 201) .

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?

- Methodological Answer :

- X-ray Diffraction (XRD) : Collect data at 100 K to minimize thermal motion artifacts. Analyze hydrogen-bonding motifs (e.g., R₂²(10) dimers in similar acetamides) .

- DFT Calculations : Compare experimental and computed dihedral angles (e.g., 54.8° vs. 77.5° for dichlorophenyl-pyrazolyl conformers) to identify energetically favorable forms .

- Case Study : Three asymmetric unit molecules of a related compound showed conformational variability, necessitating Hirshfeld surface analysis to assess packing efficiency .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during sulfanyl group functionalization?

- Solution :

- Protecting Groups : Temporarily shield reactive sites (e.g., acetamido groups) with tert-butoxycarbonyl (Boc) .

- Catalytic Control : Use Pd/Cu catalysts for selective cross-coupling (e.g., Suzuki-Miyaura for aryl-sulfanyl bonds) .

- In Situ Monitoring : Employ FT-IR to detect thiol intermediates (ν(S-H) ≈ 2550 cm⁻¹) and adjust reaction time .

Q. How should researchers design assays to evaluate metabolic stability?

- Protocol :

- Liver Microsome Incubations : Use human hepatocytes (1 mg/mL protein) with NADPH regeneration systems. Quench reactions at 0, 15, 30, and 60 min with acetonitrile .

- LC-HRMS Analysis : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at thiomorpholine C-6) .

- Data Interpretation : Calculate intrinsic clearance (CLint) using the well-stirred model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.